1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridazine ring substituted with chlorophenyl and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 2-chloro-5-(trifluoromethyl)benzoyl chloride.
Cyclization: The reaction between these starting materials leads to the formation of the pyridazine ring through cyclization.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolism.
The exact mechanism of action depends on the specific context and application.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as this compound and other trifluoromethyl-substituted pyridazines share structural similarities.
Uniqueness: The presence of both chlorophenyl and trifluoromethylphenyl groups in the same molecule imparts unique chemical and physical properties, making it distinct from other compounds.
Properties
Molecular Formula |
C18H10Cl2F3N3O2 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H10Cl2F3N3O2/c19-11-2-4-12(5-3-11)26-8-7-15(27)16(25-26)17(28)24-14-9-10(18(21,22)23)1-6-13(14)20/h1-9H,(H,24,28) |
InChI Key |
MVXSAIXYPCQKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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